![molecular formula C11H15FS B14563339 Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- CAS No. 61671-41-8](/img/structure/B14563339.png)
Benzene, 1-fluoro-4-[(3-methylbutyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- is an organic compound characterized by a benzene ring substituted with a fluorine atom and a thioether group containing a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- typically involves the following steps:
Starting Materials: Benzene, 1-fluoro-4-iodo- and 3-methylbutylthiol.
Reaction: The reaction is carried out under nucleophilic substitution conditions where the 3-methylbutylthiol reacts with the 1-fluoro-4-iodobenzene in the presence of a base such as sodium hydride or potassium carbonate.
Conditions: The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Types of Reactions:
Substitution Reactions: Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br₂) in the presence of a Lewis acid catalyst (FeBr₃).
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under mild pressure.
Major Products:
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: The corresponding hydrocarbon without the fluorine atom.
Scientific Research Applications
Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- involves its interaction with various molecular targets:
Molecular Targets: The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the thioether group can form hydrogen bonds or undergo oxidation-reduction reactions.
Pathways Involved: The compound can influence pathways involving oxidative stress due to the potential formation of reactive oxygen species (ROS) during oxidation reactions.
Comparison with Similar Compounds
- Benzene, 1-fluoro-4-methoxy-
- Benzene, 1-fluoro-4-(trifluoromethyl)-
- Benzene, 1-fluoro-3-methyl-
Comparison:
- Benzene, 1-fluoro-4-methoxy-: Contains a methoxy group instead of a thioether group, leading to different reactivity and applications.
- Benzene, 1-fluoro-4-(trifluoromethyl)-: The trifluoromethyl group significantly alters the electronic properties of the benzene ring, affecting its reactivity.
- Benzene, 1-fluoro-3-methyl-: The position of the substituents affects the compound’s steric and electronic properties, leading to different chemical behavior.
Benzene, 1-fluoro-4-[(3-methylbutyl)thio]- stands out due to its unique combination of a fluorine atom and a thioether group, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61671-41-8 |
|---|---|
Molecular Formula |
C11H15FS |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-fluoro-4-(3-methylbutylsulfanyl)benzene |
InChI |
InChI=1S/C11H15FS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
UASVUWSYCKRWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


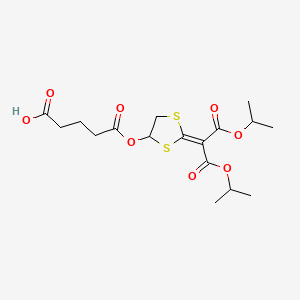
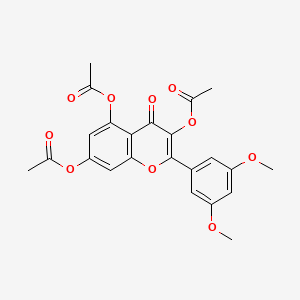
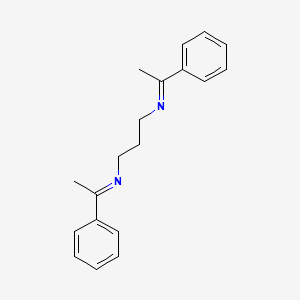
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(1-methylethyl)-, iodide](/img/structure/B14563275.png)
![2,2'-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14563278.png)
![Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate](/img/structure/B14563284.png)
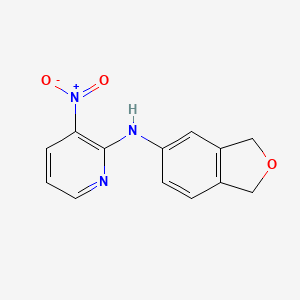
![2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14563304.png)
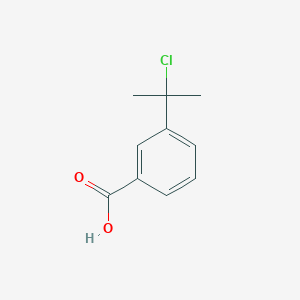
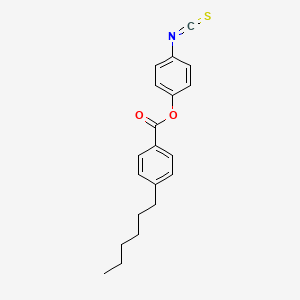

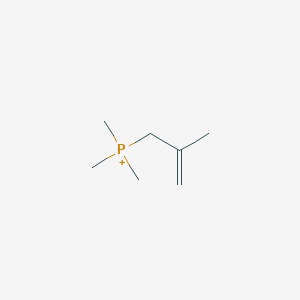
![methyl 6-[(2S,5R)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14563333.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate](/img/structure/B14563335.png)
